molecular formula C11H15ClN2O2 B3286272 Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate CAS No. 823188-36-9

Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate

Cat. No. B3286272
M. Wt: 242.70 g/mol
InChI Key: VPQNIRLIMWSXGD-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate is a chemical compound with the molecular formula C11H15ClN2O2 . It is used as an intermediate in the preparation of various chemical compounds .


Synthesis Analysis

The synthesis of Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate involves several steps. Initially, tert-butyl phenyl carbonate is synthesized by adding tert-butanol, pyridine, and trichloromethane to a reaction vessel under nitrogen protection. The mixture is stirred uniformly and then chloroformic acid phenyl ester is added dropwise. After the addition is complete, the temperature of the reaction vessel is raised to 100°C and stirred for 1 hour .

In the next step, 80% hydrazine hydrate solution is added to the reaction vessel, and the temperature is controlled at 80°C. The previously obtained tert-butyl phenyl carbonate is added dropwise to the reaction vessel. After the addition is complete, the temperature of the reaction vessel is raised to 100°C and stirred for 1 hour. Then, chloroform is added to the reaction vessel and stirred for 3 hours .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate have been described in the Synthesis Analysis section. The reactions involve the use of tert-butanol, pyridine, trichloromethane, and chloroformic acid phenyl ester .


Physical And Chemical Properties Analysis

Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate has a molecular weight of 242.7 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety And Hazards

While specific safety and hazard information for Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate was not found, similar compounds have been classified as hazardous. For example, tert-Butyl 2-(propan-2-ylidene)hydrazinecarboxylate has been classified as a hazardous substance with hazard statements H302, H315, H319, H335 .

properties

IUPAC Name

tert-butyl N-(2-chloroanilino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-13-9-7-5-4-6-8(9)12/h4-7,13H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQNIRLIMWSXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728432
Record name tert-Butyl 2-(2-chlorophenyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-(2-chlorophenyl)hydrazinecarboxylate

CAS RN

823188-36-9
Record name tert-Butyl 2-(2-chlorophenyl)hydrazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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